Zinkphenolsulfonat-Octahydrat

Übersicht

Beschreibung

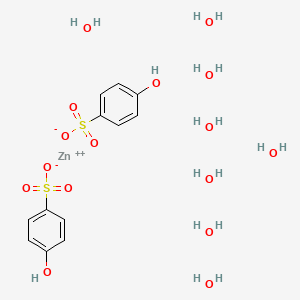

ZINC phenolsulfonate octahydrate is a useful research compound. Its molecular formula is C12H26O16S2Zn and its molecular weight is 555.8. The purity is usually 95%.

BenchChem offers high-quality ZINC phenolsulfonate octahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ZINC phenolsulfonate octahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

. .

Batterietechnologie

Zinkphenolsulfonat wurde bei der Entwicklung von Zinkbatterien eingesetzt {svg_1}. Die Koordinationsmodulation von hydratisierten Zinkionen verbessert die Redoxreversibilität von Zinkbatterien {svg_2}. Diese Arbeit liefert inspirierende grundlegende Prinzipien für die Konstruktion fortschrittlicher Elektrolyte unter dem doppelten Beitrag der Solvatationsmodulation und der Grenzflächenregulierung für leistungsstarke zinkbasierte Batterien {svg_3}.

Elektroplattierindustrie

Die Einführung von Additiven wie Zinkphenolsulfonat ist eine praktikable und wirtschaftliche Methode, um die Probleme bei der Metallabscheidung anzugehen, die in der Galvanotechnik häufig untersucht wurden {svg_4}.

Kosmetischer Inhaltsstoff

Zinkphenolsulfonat ist in den gegenwärtigen Anwendungspraktiken und Konzentrationen als kosmetischer Inhaltsstoff sicher {svg_5}. Es ist höchstens ein milder Hautreizstoff bei normalem Gebrauch, aber kein Sensibilisator {svg_6}.

Stabilisierung der Zn-Anode

Es wurden viele Strategien entwickelt, um die Zn-Anode zu stabilisieren und ihre Lebensdauer zu verlängern, wie z. B. das Beschichten mit Schutzschichten, die Einführung von Elektrolytadditiven {svg_7}. Zinkphenolsulfonat mit einem sperrigen und konjugierten Anion kann die Solvatationschemie von Zinkionen durch den Koordinationsprozess modulieren, um die Wiederaufladbarkeit zu verbessern {svg_8}.

Verbesserung der Wiederaufladbarkeit

Zinkphenolsulfonat kann die Wiederaufladbarkeit verbessern, indem es die Solvatationschemie von Zinkionen durch den Koordinationsprozess moduliert {svg_9}.

Wirkmechanismus

Target of Action

Zinc phenolsulfonate octahydrate is primarily used in ophthalmic solutions for the treatment of minor irritation and conjunctivitis .

Mode of Action

For instance, zinc is an essential structural constituent of many proteins, including enzymes involved in cellular signaling pathways .

Biochemical Pathways

Zinc is involved in numerous biochemical pathways. It is a part of various metalloenzymes and hemoglobinases, playing a regulatory role in the human body . Zinc can also be involved in the regulation of cell growth and development, oxidative stress, and inflammatory immune response processes . .

Pharmacokinetics

It is known that zinc phenolsulfonate octahydrate is used in ophthalmic solutions, indicating that it is likely to be absorbed through the eye tissues .

Result of Action

It is known that zinc plays a crucial role in various biological processes, including cell growth and development, oxidative stress, and inflammatory immune response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of zinc phenolsulfonate octahydrate. For instance, exposure to air can cause the compound to turn pink . Moreover, it is soluble in water, which can affect its distribution and action .

Safety and Hazards

Zukünftige Richtungen

Zinc Phenolsulfonate Octahydrate has been used in the modulation of hydrated zinc ions to enhance the redox reversibility of zinc batteries . This work provides inspiring fundamental principles to design advanced electrolytes under the dual contributions of solvation modulation and interface regulation for high-performing zinc-based batteries and others .

Biochemische Analyse

Biochemical Properties

Zinc phenolsulfonate octahydrate plays a significant role in biochemical reactions, particularly those involving zinc-dependent enzymes. Zinc is a crucial cofactor for numerous enzymes, including carbonic anhydrase, alcohol dehydrogenase, and DNA polymerase. Zinc phenolsulfonate octahydrate interacts with these enzymes by providing the necessary zinc ions that facilitate their catalytic activities. The nature of these interactions involves the coordination of zinc ions with the active sites of the enzymes, thereby enhancing their catalytic efficiency .

Cellular Effects

Zinc phenolsulfonate octahydrate influences various cellular processes by modulating the availability of zinc ions within cells. Zinc is essential for cell signaling pathways, gene expression, and cellular metabolism. The compound affects cell function by regulating the activity of zinc-dependent transcription factors and enzymes involved in metabolic pathways. For instance, zinc phenolsulfonate octahydrate can impact the expression of genes related to oxidative stress response and apoptosis .

Molecular Mechanism

The molecular mechanism of zinc phenolsulfonate octahydrate involves its ability to donate zinc ions to specific biomolecules. These zinc ions can bind to the active sites of enzymes, leading to their activation or inhibition. Additionally, zinc phenolsulfonate octahydrate can influence gene expression by modulating the activity of zinc-finger transcription factors. These transcription factors require zinc ions to maintain their structural integrity and bind to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zinc phenolsulfonate octahydrate can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but its effectiveness may decrease over prolonged periods. Long-term studies have shown that zinc phenolsulfonate octahydrate can have sustained effects on cellular function, particularly in in vitro studies where it maintains the activity of zinc-dependent enzymes .

Dosage Effects in Animal Models

The effects of zinc phenolsulfonate octahydrate vary with different dosages in animal models. At low doses, the compound can enhance the activity of zinc-dependent enzymes and improve cellular function. At high doses, it may exhibit toxic effects, including oxidative stress and disruption of cellular homeostasis. Studies have shown that there is a threshold beyond which the beneficial effects of zinc phenolsulfonate octahydrate are outweighed by its adverse effects .

Metabolic Pathways

Zinc phenolsulfonate octahydrate is involved in several metabolic pathways, particularly those related to zinc metabolism. The compound interacts with enzymes such as metallothioneins and zinc transporters, which regulate the intracellular levels of zinc. These interactions can affect metabolic flux and the levels of various metabolites, including those involved in oxidative stress response and energy production .

Transport and Distribution

Within cells and tissues, zinc phenolsulfonate octahydrate is transported and distributed through specific zinc transporters and binding proteins. These transporters facilitate the uptake and release of zinc ions, ensuring their proper localization within cellular compartments. The compound’s distribution can influence its accumulation in specific tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of zinc phenolsulfonate octahydrate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, zinc ions from zinc phenolsulfonate octahydrate can be localized to the nucleus, where they interact with zinc-finger transcription factors, or to the mitochondria, where they participate in oxidative stress response .

Eigenschaften

IUPAC Name |

zinc;4-hydroxybenzenesulfonate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6O4S.8H2O.Zn/c2*7-5-1-3-6(4-2-5)11(8,9)10;;;;;;;;;/h2*1-4,7H,(H,8,9,10);8*1H2;/q;;;;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXPDTOFAOSFCB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].O.O.O.O.O.O.O.O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O16S2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1300-55-6 | |

| Record name | 1300-55-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.